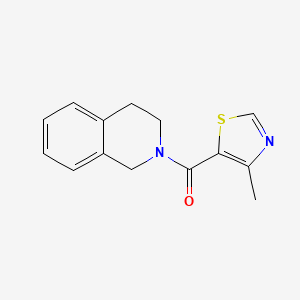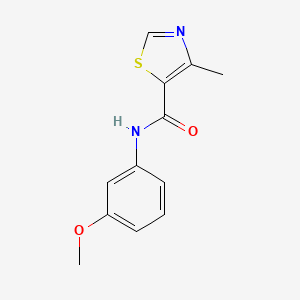
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as MK-447, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent inhibitory activity against certain enzymes.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of various other diseases such as diabetes, hypertension, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been shown to exhibit potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against certain enzymes. This makes it an ideal compound for studying the mechanisms of action of these enzymes and for developing new therapies that target these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like all synthetic compounds, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea may have adverse effects on cells and tissues, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. One of the most promising areas of research is in the development of new therapies for cancer. By studying the mechanisms of action of this compound, researchers may be able to develop new drugs that are more effective and less toxic than current cancer therapies. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes, hypertension, and inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography. The synthesis of this compound has been well-documented in the literature and is considered to be relatively straightforward.
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAEDJXYZMRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

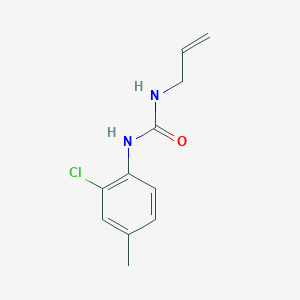
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
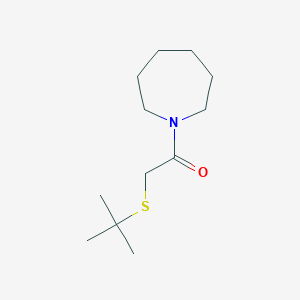
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

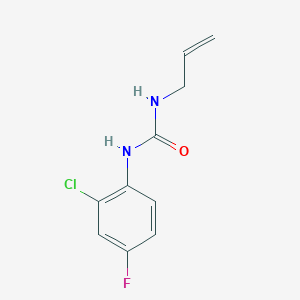
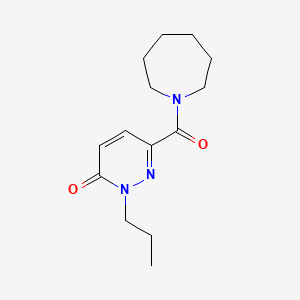

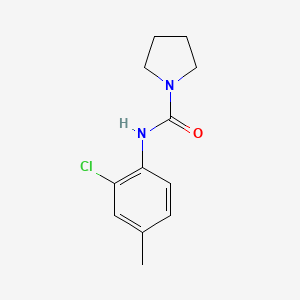
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
